molecular formula C12H12 B047064 1,4-Dimethylnaphthalene CAS No. 571-58-4

1,4-Dimethylnaphthalene

Cat. No. B047064
CAS RN: 571-58-4
M. Wt: 156.22 g/mol
InChI Key: APQSQLNWAIULLK-UHFFFAOYSA-N
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Description

1,4-Dimethylnaphthalene (1,4-DMN) is a plant growth regulator that occurs naturally in potato tubers, preventing them from sprouting . Synthetic forms such as 1-4SIGHT are applied to potatoes during storage . Although discovered in the 1970s, it was not used commercially in the USA until 1996 and in Europe until the 2010s .


Synthesis Analysis

A new method of synthesis of 1,4-dimethylnaphthalene has been worked out. It consists of the Friedel-Crafts reaction of γ-valerolactone with benzene and the reaction of the resulting ketone with methylmagnesium bromide, followed by the dehydration and dehydrogenation of the tertiary alcohol produced .


Molecular Structure Analysis

The molecular formula of 1,4-Dimethylnaphthalene is C12H12 . The IUPAC Standard InChI is InChI=1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3 .


Chemical Reactions Analysis

1,4-Dimethylnaphthalene has an average mass of 156.224 Da and a monoisotopic mass of 156.093903 Da . It has a density of 1.016 g/mL at 25 °C (lit.) .


Physical And Chemical Properties Analysis

1,4-Dimethylnaphthalene has a melting point of 7.6 °C (45.7 °F; 280.8 K) and a boiling point of 268 °C (514 °F; 541 K) . It has a molar refractivity of 53.7±0.3 cm^3 .

Scientific Research Applications

Plant Growth Regulation

1,4-Dimethylnaphthalene (1,4-DMN): is primarily used as a plant growth regulator, particularly for inhibiting sprout growth in potatoes during storage and shipping . This application is critical for maintaining the quality of potatoes over extended storage periods, as sprouting can lead to the conversion of stored starches into sugars, rendering the potatoes unsuitable for fresh market sales or processing.

Post-Harvest Adjuvant

As a post-harvest adjuvant, 1,4-DMN is applied in closed storage areas as a thermal aerosol fog . This method ensures that the compound effectively permeates the storage environment, providing consistent sprout inhibition across the stored crop.

Consumer Risk Assessment

The European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) for 1,4-DMN, considering its occurrence in plants, processed commodities, rotational crops, and livestock . This assessment is crucial for ensuring consumer safety by regulating the permissible levels of 1,4-DMN residues in food products.

Gene Expression Induction

Research has shown that 1,4-DMN induces the expression of cell cycle inhibitors KRP1 and KRP2 in potatoes . This induction is part of the compound’s mechanism for sprout suppression, as it leads to a G1/S phase block in the cell cycle, preventing cell division and growth.

Transcriptional Profile Changes

The application of 1,4-DMN results in changes to the transcriptional profiles of meristems isolated from potato tubers . These changes include alterations in transcripts associated with cold responses, water regulation, salt stress, and osmotic adjustment, which are all factors in the suppression of sprout growth.

Biomedical Precursor Applications

Functionalized derivatives of 1,4-DMN have been synthesized for potential biomedical applications . These derivatives could serve as precursors for compounds with specific photochemical activation properties in the presence of dioxygen, which may be useful in various medical treatments or research.

Pesticide Residue Review

1,4-DMN has been subject to regulatory review to assess its safety as a pesticide residue . This involves evaluating the compound’s impact on human health and the environment, ensuring that its use as a sprout inhibitor does not pose undue risks.

Agricultural Commodity Storage

1,4-DMN plays a significant role in the long-term storage of agricultural commodities like potatoes . By inhibiting sprouting, it helps preserve the nutritional value and commercial viability of the stored crop, which is essential for global food supply chains.

Future Directions

If 1,4-DMN is made available to organic potato growers, they will not only be able to penetrate the processed food market, they will be able to successfully compete with the general potato grower by offering high-quality organically-produced potatoes throughout the year .

properties

IUPAC Name

1,4-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-8H,1-2H3
Source PubChem
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InChI Key

APQSQLNWAIULLK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C
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Molecular Formula

C12H12
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DSSTOX Substance ID

DTXSID8035423
Record name 1,4-Dimethylnaphthalene
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Molecular Weight

156.22 g/mol
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Physical Description

Clear red liquid; [MSDSonline]
Record name 1,4-Dimethylnaphthalene
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Vapor Pressure

0.0084 [mmHg]
Record name 1,4-Dimethylnaphthalene
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Product Name

1,4-Dimethylnaphthalene

CAS RN

571-58-4
Record name 1,4-Dimethylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,4-dimethylnaphthalene?

A: 1,4-Dimethylnaphthalene has the molecular formula C12H12 and a molecular weight of 156.23 g/mol. []

Q2: What spectroscopic data is available for 1,4-dimethylnaphthalene?

A2: Researchers have used various spectroscopic techniques to characterize 1,4-dimethylnaphthalene. Techniques include:

  • Infrared (IR) Spectroscopy: Used to identify functional groups and confirm structural characteristics. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding within the molecule. [, ]
  • Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound. [, ]

Q3: How does 1,4-dimethylnaphthalene react with singlet oxygen?

A: 1,4-Dimethylnaphthalene readily forms a metastable endoperoxide upon reaction with singlet oxygen (1O2). [] This property makes it useful for studying singlet oxygen reactions and developing applications based on controlled 1O2 release. [, , , ]

Q4: What is the role of 1,4-dimethylnaphthalene endoperoxide in singlet oxygen research?

A: 1,4-Dimethylnaphthalene endoperoxide serves as a valuable source of thermally generated singlet oxygen. [, ] It decomposes upon heating, releasing 1O2, allowing researchers to study its reactivity and potential applications. [, , , ]

Q5: How does 1,4-dimethylnaphthalene react in Friedel-Crafts acylations?

A: In Friedel-Crafts acylations, 1,4-dimethylnaphthalene primarily undergoes acylation at the 2-position. [] The presence of the methyl groups increases its reactivity compared to naphthalene itself. []

Q6: What is the main application of 1,4-dimethylnaphthalene?

A: 1,4-Dimethylnaphthalene is primarily used as a sprout suppressant for potatoes during storage. [, , , ] It effectively inhibits sprouting, helping maintain potato quality and reduce losses during storage. [, , , ]

Q7: How does 1,4-dimethylnaphthalene act as a sprout suppressant?

A: While the exact mechanism of action is not fully understood, research suggests that 1,4-dimethylnaphthalene affects gene expression in potato meristems, ultimately inhibiting cell division and growth, thereby suppressing sprout formation. []

Q8: Does the effectiveness of 1,4-dimethylnaphthalene as a sprout suppressant change during storage?

A: Yes, the effectiveness of 1,4-dimethylnaphthalene is influenced by the dormancy status of the potato tubers. [] Research indicates that tubers in endo-dormancy show lower sensitivity to 1,4-dimethylnaphthalene compared to tubers in eco-dormancy. []

Q9: Does 1,4-dimethylnaphthalene have any other potential applications besides sprout suppression?

A: Yes, emerging research suggests that 1,4-dimethylnaphthalene and its derivatives could be valuable in various biomedical applications due to their ability to release singlet oxygen in a controlled manner. [] This property makes them promising candidates for developing new anticancer and antibiotic agents. []

Q10: Does 1,4-dimethylnaphthalene exhibit any antifungal activity?

A: Recent studies have shown that 1,4-dimethylnaphthalene possesses fungistatic activity. [] It has been observed to inhibit the growth of various fungal species, including Fusarium oxysporum and Alternaria alternata, and suppress sporulation in Aspergillus niger. []

Q11: How does the application of 1,4-dimethylnaphthalene affect the levels of other compounds in potatoes?

A: Studies indicate that applying 1,4-dimethylnaphthalene can lead to its accumulation in potato tubers, but the levels are generally considered safe for consumption. [] More research is needed to fully understand the long-term impact of 1,4-dimethylnaphthalene application on the overall chemical composition of potatoes.

Q12: What analytical methods are commonly used for the detection and quantification of 1,4-dimethylnaphthalene?

A: High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is widely employed for the analysis of 1,4-dimethylnaphthalene residues in potato and environmental samples. [, ] This technique offers good sensitivity, selectivity, and reproducibility. [, ]

Q13: What are the challenges associated with analyzing 1,4-dimethylnaphthalene residues?

A: One challenge is the potential loss of 1,4-dimethylnaphthalene during sample preparation due to its volatility. [] Careful optimization of extraction and analytical procedures is crucial to ensure accurate and reliable results. []

Q14: What is the significance of analytical method validation in 1,4-dimethylnaphthalene research?

A: Method validation is essential to ensure that the analytical methods used for 1,4-dimethylnaphthalene analysis are accurate, precise, and reliable. [, ] This ensures that the data generated is trustworthy and can be used for regulatory purposes, such as setting maximum residue limits in food products. [, ]

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